N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonists
The compound's structural relation to pyrazole derivatives highlights its significance in cannabinoid receptor antagonist research. Studies have explored the structure-activity relationships of pyrazole derivatives to identify potent and selective brain cannabinoid CB1 receptor antagonistic activity. The research indicates that specific structural requirements, such as a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring, contribute to potent antagonistic activity. This insight is crucial for designing compounds that could antagonize the effects of cannabinoids, with potential therapeutic applications in managing conditions associated with cannabinoid receptor activation (R. Lan et al., 1999).
Molecular Interaction Studies
Further investigations into the molecular interactions of such antagonists with the CB1 cannabinoid receptor have provided detailed insights into the conformations and binding mechanisms. Advanced studies using molecular modeling and quantitative structure-activity relationship (QSAR) models have shed light on the binding interactions, contributing to a deeper understanding of how these compounds interact with the CB1 receptor. This research supports the development of more selective and potent cannabinoid receptor antagonists, which could have significant implications for therapeutic interventions in diseases where cannabinoid receptor modulation plays a key role (J. Shim et al., 2002).
Glycine Transporter 1 Inhibition
Research has also identified compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide as potent inhibitors of the glycine transporter 1 (GlyT1), showcasing the diversity in potential applications. Such inhibitors play a crucial role in modulating neurotransmitter systems, with implications for treating neurological disorders. The identification of structurally diverse compounds with high central nervous system (CNS) multiparameter optimization scores highlights the ongoing efforts to discover compounds with favorable pharmacokinetic profiles and therapeutic potential (Shuji Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14-18(12-23-27(14)17-6-4-3-5-7-17)21(29)26-10-8-16(9-11-26)20(28)22-13-19-24-15(2)25-30-19/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKQQJANPYBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NCC4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.